Product packaging for 1-Methyl-2-phenylpyrrolidin-3-amine(Cat. No.:CAS No. 1339491-75-6)

1-Methyl-2-phenylpyrrolidin-3-amine

Cat. No.: B1426938
CAS No.: 1339491-75-6
M. Wt: 176.26 g/mol
InChI Key: DLENRPOBIBOYGR-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of synthetic and medicinal chemistry. nih.govbldpharm.com Its prevalence stems from a combination of desirable characteristics. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that is advantageous for creating molecules with specific spatial orientations, a critical factor for effective interaction with biological targets. nih.govbldpharm.com This stereochemical complexity allows for the generation of diverse molecular shapes, enhancing the potential for selective binding to proteins and enzymes. bldpharm.com

Furthermore, the pyrrolidine scaffold is a common feature in a multitude of natural products and has been incorporated into numerous approved pharmaceutical agents. nih.gov Its synthetic accessibility and the relative ease with which it can be functionalized make it an attractive starting point for the construction of complex molecular architectures. bldpharm.com The inherent properties of the pyrrolidine ring, including its ability to participate in hydrogen bonding and its metabolic stability, further contribute to its significance in drug design and discovery. nih.gov

Research Landscape for N-Substituted Phenylpyrrolidine Amines

The broader class of N-substituted phenylpyrrolidine amines has been the subject of considerable research, particularly in the context of central nervous system (CNS) active compounds. The combination of the pyrrolidine ring and a phenyl group often imparts properties that allow these molecules to cross the blood-brain barrier. The nature of the substituents on both the nitrogen atom and the phenyl ring can be systematically varied to modulate the pharmacological activity of the resulting compounds.

Research in this area has led to the discovery of molecules with a wide range of biological activities. For instance, various derivatives have been investigated for their potential as receptor ligands, enzyme inhibitors, and modulators of neurotransmitter transporters. The strategic placement of functional groups on the pyrrolidine and phenyl rings allows for the fine-tuning of a compound's affinity and selectivity for specific biological targets.

Scope and Research Objectives for 1-Methyl-2-phenylpyrrolidin-3-amine Studies

Despite the rich research landscape for related compounds, a dedicated investigation into this compound appears to be absent from the current body of scientific literature. The specific arrangement of a methyl group on the pyrrolidine nitrogen, a phenyl group at the 2-position, and an amine at the 3-position presents a unique chemical entity with a distinct set of predicted properties.

Future research objectives for this compound would logically begin with the development of an efficient and stereoselective synthetic route to obtain the different possible stereoisomers. Characterization of its fundamental physicochemical properties would be a necessary next step. Subsequently, in silico and in vitro screening could be employed to predict and assess its potential biological activities. Given the structural motifs present, initial investigations might focus on its potential as a CNS agent, an area where its chemical relatives have shown promise. The creation of a detailed research record for this compound would fill a notable gap in the chemical literature and could potentially unveil a new lead compound for further development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1426938 1-Methyl-2-phenylpyrrolidin-3-amine CAS No. 1339491-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1339491-75-6

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-methyl-2-phenylpyrrolidin-3-amine

InChI

InChI=1S/C11H16N2/c1-13-8-7-10(12)11(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8,12H2,1H3

InChI Key

DLENRPOBIBOYGR-UHFFFAOYSA-N

SMILES

CN1CCC(C1C2=CC=CC=C2)N

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 2 Phenylpyrrolidin 3 Amine and Its Analogs

Stereoselective Synthesis Approaches for Chiral Amine Pyrrolidines

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For chiral pyrrolidines like 1-Methyl-2-phenylpyrrolidin-3-amine, several strategies are employed to achieve high enantiomeric and diastereomeric purity.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. This can be achieved through various techniques, including the use of organocatalysts, biocatalytic routes, and chiral auxiliaries.

Organocatalytic Michael Additions: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Pyrrolidine-based organocatalysts are particularly effective in promoting asymmetric Michael additions of ketones and aldehydes to nitroolefins, yielding γ-nitro carbonyl compounds which are versatile precursors to substituted pyrrolidines. doi.orgrsc.org For instance, novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate has been shown to be an efficient organocatalyst for the asymmetric Michael addition of both cyclic and acyclic ketones to nitroolefins, achieving high yields (up to 96%) and excellent stereoselectivity (enantiomeric excess up to >99% and diastereomeric ratio up to >99:1) without the need for additives. doi.org Similarly, other pyrrolidine-based bifunctional organocatalysts have demonstrated high catalytic efficiency and stereoselectivity in these reactions. rsc.org

Biocatalytic Routes: Enzymes offer a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Directed evolution of enzymes, such as cytochrome P411, has enabled the development of biocatalysts capable of constructing chiral pyrrolidines and indolines through intramolecular C(sp³)–H amination of organic azides. nih.govacs.orgresearchgate.netcaltech.edu These engineered enzymes can catalyze the insertion of alkyl nitrenes into C(sp³)–H bonds with good enantioselectivity and catalytic efficiency, providing a direct route to chiral pyrrolidine (B122466) derivatives. nih.govacs.orgresearchgate.netcaltech.edu Transaminases have also been utilized for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. acs.org

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. Oppolzer's chiral sultam is a well-known auxiliary that has been successfully employed in the asymmetric 1,3-dipolar cycloaddition for the synthesis of the chiral pyrrolidine core of pharmaceuticals like Upadacitinib. acs.org The use of chiral auxiliaries can lead to high levels of diastereoselectivity and enantioselectivity in the construction of substituted pyrrolidine moieties. acs.org Another example involves the use of a chiral N-tert-butanesulfinyl group in 1-azadienes, which acts as a suitable electron-withdrawing group and directs the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org

Enantiomeric Resolution Techniques for Pyrrolidin-3-amine Derivatives

Enantiomeric resolution is a classical method for separating a racemic mixture into its individual enantiomers. While asymmetric synthesis is often preferred, resolution remains a valuable tool, especially when a direct asymmetric route is not available or is inefficient. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, or through chiral chromatography. For pyrrolidin-3-amine derivatives, these techniques can be applied to separate the enantiomers and obtain the desired stereoisomer in high purity.

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule.

Via Aziridinium (B1262131) Ion Intermediates: A bromonium ion-induced aziridine (B145994) ring expansion cascade has been developed for the diastereoselective synthesis of functionalized pyrrolidines containing three stereocenters. rsc.org This method involves the reaction of cinnamylaziridine with N-bromosuccinimide (NBS), which is believed to proceed through an aziridinium ion intermediate. The subsequent attack of a nucleophile occurs preferentially at the less hindered C-5 position, leading to the formation of the pyrrolidine ring with high diastereoselectivity. rsc.org Aziridinium salts themselves are also recognized as versatile synthetic motifs. acs.org

C(sp³)-H Activation: Palladium-catalyzed C(sp³)–H arylation has been utilized for the selective synthesis of cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org This approach employs an aminoquinoline auxiliary at the C(3) position to direct the arylation to the C(4) position. acs.org Similarly, the functionalization of C(sp³)–H bonds at the unactivated 3-position of proline derivatives has been achieved using palladium catalysis, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org These methods provide a powerful strategy for the stereocontrolled introduction of substituents onto the pyrrolidine ring. acs.orgacs.org

Multicomponent Reaction Strategies for Pyrrolidine Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov These reactions are powerful tools for rapidly generating molecular complexity and diversity. nih.gov

One of the most prominent MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. tandfonline.comwikipedia.orgtandfonline.comnih.gov This reaction is a highly effective method for constructing the five-membered pyrrolidine ring and can be rendered asymmetric through the use of chiral catalysts or auxiliaries. rsc.orgacs.orgmappingignorance.org The versatility of this approach allows for the synthesis of a wide range of substituted pyrrolidines. tandfonline.comtandfonline.comrsc.org For instance, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement provides access to densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. nih.gov

The table below summarizes some examples of multicomponent reactions used for pyrrolidine synthesis.

Reaction TypeReactantsCatalyst/ConditionsProductReference
1,3-Dipolar CycloadditionAldehydes, Amino acid esters, ChalconesIodine, K₂CO₃Pyrrolidine-2-carboxylates tandfonline.com
1,3-Dipolar CycloadditionAromatic aldehydes, Glycine ester, MaleimidesAcetonitrile (B52724), Microwave heatingPyrrolidine-based heterocycles tandfonline.com
[3+2] CycloadditionChalcones, Benzylamines, Aromatic aldehydesDABCO or Cs₂CO₃Polysubstituted pyrrolidines tandfonline.com
Asymmetric Multicomponent ReactionOptically active phenyldihydrofuran, N-tosyl imino ester, Silane reagentsTiCl₄Highly substituted pyrrolidines nih.gov

Precursor Chemistry and Starting Material Optimization for this compound Synthesis

The efficient synthesis of this compound relies heavily on the judicious selection and optimization of starting materials and precursors. A review of synthetic methods for pyrrolidine-containing drugs highlights the importance of readily available and versatile precursors. nih.govmdpi.com

For the synthesis of 2,5-disubstituted pyrrolidines, a common strategy involves starting from chiral pool materials like d- or l-alanine. nih.gov The synthesis of cis-2,5-disubstituted pyrrolidine organocatalysts often starts from readily available materials, showcasing the importance of accessible precursors for catalyst development. rsc.org

The optimization of starting materials is crucial for achieving high yields and selectivities. For example, in the synthesis of pyrrolidine derivatives via 1,3-dipolar cycloaddition, the choice of both the azomethine ylide precursor and the dipolarophile significantly impacts the outcome of the reaction. rsc.org

Novel Synthetic Pathways for Related Phenylpyrrolidin-3-amine Derivatives and Analogs

The development of novel synthetic pathways is essential for accessing new and diverse analogs of phenylpyrrolidin-3-amine with potentially improved biological activities.

Recent advancements include the use of electrochemical methods for the synthesis of pyrrolidines from amino alcohol substrates. nih.gov This approach offers a mild and economical alternative to traditional methods. Another innovative strategy involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, providing a convenient one-pot process for the synthesis of highly functionalized pyrrolidines. nih.gov

The design and synthesis of novel 3,4-disubstituted pyrrolidine acid analogs as PPAR ligands have been reported, demonstrating the ongoing efforts to explore new chemical space around the pyrrolidine scaffold. nih.gov Furthermore, the synthesis of pyrrolidine derivatives through multicomponent reactions continues to be an active area of research, with new methods being developed to access diverse structures. tandfonline.com The 1,3-dipolar cycloaddition remains a cornerstone for the synthesis of five-membered heterocycles, with ongoing research focusing on expanding its scope and efficiency. wikipedia.orgnih.gov

The table below highlights some novel synthetic approaches towards pyrrolidine derivatives.

Synthetic ApproachKey FeaturesResulting DerivativesReference
Electrochemical AminationMild, economical, expanded scope of nucleophilesAziridines, Pyrrolidines, Oxazolines nih.gov
Iridium-Catalyzed Reductive Azomethine Ylide GenerationOne-pot process from amides/lactamsHighly functionalized pyrrolidines nih.gov
Design and Synthesis of Novel AnalogsStructure-activity relationship studiesPotent dual PPARα/γ agonists nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes is a central focus of modern chemical research. For a molecule with the structural complexity of this compound, which features a chiral backbone, green chemistry principles aim to improve sustainability by utilizing less hazardous materials, reducing waste, and increasing energy efficiency. Research into the synthesis of pyrrolidine derivatives has highlighted several green strategies, including biocatalysis, the use of water as a solvent, and advanced catalytic systems that offer high atom economy.

One of the most promising green approaches is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. rsc.org Engineered enzymes, such as transaminases and cytochromes P450, have been successfully used to synthesize chiral pyrrolidines. acs.orgacs.org For instance, directed evolution of cytochrome P411 has yielded variants capable of catalyzing intramolecular C(sp³)–H amination to construct chiral pyrrolidine rings with good enantioselectivity. acs.org This enzymatic approach provides a concise route to chiral N-heterocycles and lays the groundwork for future biocatalytic syntheses of complex molecules. acs.org Similarly, transaminases have been applied in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>99.5%) and good yields. acs.org This method is particularly attractive as it often uses water as the solvent and operates under mild temperature and pH conditions.

Another key principle of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its abundance, safety, and non-toxic nature. nih.gov Research has demonstrated the successful synthesis of N-aryl-substituted pyrrolidines via iridium-catalyzed transfer hydrogenation in water. nih.gov This method not only avoids hazardous solvents but can also lead to improved yields and selectivity compared to reactions in organic solvents. nih.gov Furthermore, solvent-free, or "neat," conditions represent another green alternative, and have been successfully applied in the synthesis of pyrrolidine-based organocatalysts. mdpi.com

The development of efficient catalytic systems is also crucial for green synthesis. Modern approaches move away from stoichiometric reagents that generate large amounts of waste, towards catalytic processes that can be used in small amounts and potentially recycled. nih.gov For example, iridium-catalyzed reductive amination of diketones with anilines provides a practical route to N-aryl-substituted pyrrolidines. nih.gov This process utilizes formic acid as a safe and easy-to-handle hydrogen donor, showcasing the potential for transfer hydrogenation in green synthesis. nih.gov Platinum/Brønsted acid relay catalysis has also been employed for the synthesis of pyrrolidine derivatives from N-Boc-protected alkynamine derivatives. nih.gov Such cascade reactions, where multiple bonds are formed in a single operation, are highly atom-economical and reduce the need for intermediate purification steps, thus minimizing waste.

While direct green synthesis routes for this compound are not extensively documented, the methodologies applied to its analogs provide a clear blueprint for how its synthesis could be approached in an environmentally conscious manner. The combination of biocatalytic methods for establishing stereocenters, the use of water as a solvent, and the application of highly efficient, low-loading metal catalysts represents the forefront of green chemistry in the synthesis of complex pyrrolidines.

Research Findings on Green Synthesis of Pyrrolidine Analogs

MethodCatalyst/EnzymeSubstrate TypeSolventKey Green AdvantageYield/SelectivityReference
Biocatalytic C-H Amination Engineered Cytochrome P411Organic AzidesAqueous BufferHigh enantioselectivity, mild conditionsUp to 74% yield, 99:1 er acs.org
Biocatalytic Reductive Amination Transaminase (ATA-117-Rd6)ω-chloroketonesDMSO/Aqueous BufferHigh enantiomeric excess, use of biocatalystUp to 90% yield, >99.5% ee acs.org
Catalytic Transfer Hydrogenation Iridium ComplexDiketones and AnilinesWaterUse of water as solvent, low toxicity H-donorUp to 80% yield nih.gov
Catalytic Cascade Reaction Platinum/Triflic AcidN-Boc-protected alkynaminesDichloromethaneCascade reaction improves atom economyNot specified nih.gov
Solvent-Free Aldol Reaction trans-4-Hydroxy-(S)-prolinamideIsatins and AcetoneSolvent-freeAvoids use of volatile organic solventsUp to 99% yield, up to 80% ee mdpi.com

Chemical Reactivity and Derivatization of 1 Methyl 2 Phenylpyrrolidin 3 Amine

Ring System Transformations Involving Phenylpyrrolidine Scaffolds

The pyrrolidine (B122466) ring, while generally stable, can undergo transformations, particularly when activated by appropriate functional groups. Research on related S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts has shown that the pyrrolidine ring can participate in transformation reactions. For instance, these compounds can transform into substituted thiazolidin-4-ones through a mechanism involving a bicyclic tetrahedral intermediate. nih.gov The kinetics of this transformation are influenced by general acid-base catalysis. nih.gov While this specific example involves a pyrrolidin-2-one, it highlights the potential for the pyrrolidine ring in suitably substituted derivatives to undergo ring-opening and subsequent recyclization to form new heterocyclic systems.

Furthermore, studies on the redox-neutral α-functionalization of pyrrolidines have demonstrated that the α-carbon can be arylated. rsc.org This type of reaction, proceeding through an iminium ion intermediate, allows for the introduction of new substituents onto the pyrrolidine ring itself, thereby modifying the core scaffold. rsc.org

Three-component ring transformations have also been observed in highly activated pyridone systems, where the ring is opened by an amine and then reclosed with a ketone and a nitrogen source to form a new pyridine (B92270) ring. nih.gov While a different heterocyclic system, this principle of ring-opening-recyclization could potentially be applied to activated pyrrolidine derivatives.

Table 1: Examples of Ring System Transformations in Related Heterocycles

Starting MaterialReagents and ConditionsProductReference
S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromideAqueous amine buffers (pH 8.1-11.5) or NaOH solutions, 25°CSubstituted thiazolidin-4-one nih.gov
PyrrolidineQuinone monoacetal, DABCO, 60°Cα-Aryl-substituted pyrrolidine rsc.org
1-Methyl-3,5-dinitro-2-pyridoneKetone, AmmoniaNitropyridine nih.gov

Functional Group Interconversions on the 1-Methyl-2-phenylpyrrolidin-3-amine Scaffold

Functional group interconversions (FGIs) are fundamental in synthetic chemistry, allowing for the conversion of one functional group into another. For this compound, the primary amine at the C3 position is a prime site for such transformations.

One common FGI is the conversion of the amine to other nitrogen-containing functionalities. For example, the primary amine can be transformed into an azide (B81097), which is a versatile intermediate. This can be achieved through diazotization followed by substitution with an azide salt. The resulting azide can then be reduced back to an amine, or participate in cycloaddition reactions.

Another important FGI is the conversion of the amine to a halogen via a Sandmeyer-type reaction, although this is more common for aromatic amines. For aliphatic amines, conversion to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a halide ion is a more typical route.

The primary amine can also be converted into a hydroxyl group. This can be accomplished through diazotization in an aqueous medium. The resulting alcohol opens up a new set of possible reactions, such as oxidation or etherification.

Alkylation and Acylation Reactions of the Amine Moiety

The primary amine at the 3-position of this compound is nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. The use of bulky alkylating agents can also favor mono-alkylation due to steric hindrance.

Acylation: Acylation of the primary amine is generally a more controllable reaction than alkylation. It proceeds readily with acyl chlorides or anhydrides to form stable amide derivatives. acs.org This reaction is typically highly efficient and chemoselective for the primary amine, even in the presence of the tertiary amine within the pyrrolidine ring, due to the higher nucleophilicity of the primary amine. The resulting amide is less basic and less nucleophilic than the starting amine, which prevents over-acylation. nih.gov

Table 2: General Examples of Amine Alkylation and Acylation

Amine TypeReagentProduct TypeGeneral Observations
Primary AmineAlkyl HalideSecondary, Tertiary, Quaternary Amine MixtureDifficult to control selectivity. masterorganicchemistry.com
Primary AmineAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary AmineControlled mono-alkylation via reductive amination. masterorganicchemistry.com
Primary AmineAcyl Chloride/AnhydrideAmideGenerally high-yielding and selective. acs.orgnih.gov

Oxidative Transformations of this compound

The this compound scaffold contains two sites susceptible to oxidation: the tertiary amine of the pyrrolidine ring and the primary exocyclic amine.

Oxidation of the tertiary N-methyl group can lead to the formation of an N-oxide. Studies on N-methylpyrrolidine (NMP) have shown that it can be oxidized to N-methylpyrrolidine N-oxide. nih.gov Further oxidation can lead to ring-opened products or the formation of lactams. For example, the oxidation of N-methylpyrrolidone, a related compound, can yield N-methylsuccinimide. dss.go.thqub.ac.uknih.gov The specific products of oxidation will depend on the oxidant used and the reaction conditions.

The primary amine at the 3-position can also be oxidized. Strong oxidizing agents can lead to the formation of nitro compounds, while milder conditions might yield imines or other intermediates. The presence of the phenyl group at the adjacent carbon could influence the reactivity and stability of any intermediates formed.

It is important to note that the oxidation of NMP has been shown to be sensitive to the presence of oxygen and can be suppressed in an inert atmosphere. qub.ac.uknih.gov

Table 3: Potential Oxidative Transformation Products of Related N-Methylpyrrolidines

Starting MaterialOxidizing ConditionsMajor Product(s)Reference
N-methylpyrrolidine (NMP)In vivo (rat, dog)N-methylpyrrolidine N-oxide nih.gov
N-methylpyrrolidone (NMP)Advanced Oxidation Process (O₃/H₂O₂)N-methylsuccinimide, succinimide dss.go.th
N-methylpyrrolidone (NMP)Catalytic oxidation (Co-Na Y-52 zeolite)N-methylsuccinimide and other degradation products qub.ac.uknih.gov

Stereochemical Integrity During Chemical Transformations

The stereocenters at the C2 and C3 positions of the pyrrolidine ring in this compound mean that stereochemical control is a critical aspect of its chemical transformations. Reactions can proceed with retention, inversion, or racemization of these stereocenters.

Reactions at the C3-Amine: For reactions occurring directly at the primary amine, such as acylation, the stereochemical integrity of the C3 and C2 centers is generally maintained as the bonds to the chiral centers are not broken. However, if the reaction proceeds through an intermediate that can racemize, such as a planar imine in a reversible reaction, loss of stereochemical information at C3 could occur.

Reactions involving the chiral centers: Transformations that directly involve the chiral centers, such as a nucleophilic substitution at C3, would proceed with either inversion or retention of configuration depending on the mechanism (e.g., Sₙ2 vs. Sₙ1). For an Sₙ2 reaction, inversion of configuration at the C3 center would be expected.

The stereochemical outcome of reactions can be influenced by the choice of reagents and reaction conditions. The use of chiral catalysts or reagents can induce high levels of stereoselectivity, leading to the preferential formation of one stereoisomer over another. researchgate.netacs.orgnih.govnih.govspringernature.com For instance, enantioselective acylation of chiral amines can be achieved using enzymatic catalysts like lipases or penicillin acylases. researchgate.net

The inherent chirality of the starting material can also direct the stereochemical course of a reaction, a phenomenon known as substrate-controlled stereoselectivity. The existing stereocenters can influence the approach of reagents, leading to a diastereoselective outcome.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry, IR)

Spectroscopic methods provide fundamental insights into the molecular framework of 1-Methyl-2-phenylpyrrolidin-3-amine, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural determination.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group, typically in the aromatic region (~7.0-7.5 ppm). westmont.edu The protons on the pyrrolidine (B122466) ring would appear in the aliphatic region, with those adjacent to the nitrogen atom or the phenyl group being deshielded and appearing further downfield (~2.3-3.5 ppm). nih.govmdpi.com The N-methyl group would present as a sharp singlet, likely around 2.2-2.6 ppm. nih.gov The N-H proton of the amine group would exhibit a broad signal with a variable chemical shift, typically between 0.5 and 5.0 ppm, which can be confirmed by its disappearance upon D₂O exchange. mdpi.comnih.gov

¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic carbons of the phenyl ring. Carbons directly attached to nitrogen atoms are deshielded and typically resonate in the 30-65 ppm range. nih.govnih.gov The N-methyl carbon would also have a characteristic shift in this region.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns.

For this compound (C₁₁H₁₆N₂), the molecular ion peak (M⁺) would have an even mass-to-charge ratio (m/z) of 176, consistent with the nitrogen rule which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. nih.gov

The fragmentation is dominated by alpha-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. nih.gov The most likely fragmentation would involve the loss of a phenyl group to give a resonance-stabilized cation, or cleavage within the pyrrolidine ring, providing valuable data for confirming the compound's structure.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule.

A key feature would be the N-H stretching vibration of the secondary amine, which appears as a single, weak to medium intensity band in the 3350-3310 cm⁻¹ region. nih.govunipa.it This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. unipa.itnih.gov

The C-N stretching vibrations for the aliphatic amine portion are expected in the 1250–1020 cm⁻¹ range. unipa.it

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching absorptions are found in the 1600-1450 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the pyrrolidine and methyl groups would be observed in the 2960-2850 cm⁻¹ range. nih.gov

TechniqueExpected FeatureTypical Range / ValueStructural Assignment
¹H NMRAromatic Protons~7.0-7.5 ppmPhenyl group
Pyrrolidine Protons~2.3-3.5 ppmCH, CH₂ groups of the pyrrolidine ring
N-Methyl Protons~2.2-2.6 ppm-NCH₃ group
Amine Proton~0.5-5.0 ppm (broad)-NH group
¹³C NMRAromatic Carbons~125-150 ppmPhenyl group carbons
Pyrrolidine Carbons~30-65 ppmCarbons adjacent to nitrogen
N-Methyl Carbon~30-45 ppm-NCH₃ carbon
Mass SpectrometryMolecular Ion (M⁺)m/z = 176Confirms molecular formula C₁₁H₁₆N₂
FragmentationAlpha-cleavageLoss of substituents adjacent to N atoms
IR SpectroscopyN-H Stretch3350-3310 cm⁻¹ (weak/medium)Secondary amine (-NH)
C-N Stretch1250–1020 cm⁻¹Aliphatic amine
Aromatic C=C Stretch1600-1450 cm⁻¹Phenyl group

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing this compound, serving the dual purposes of determining chemical purity and quantifying the stereoisomeric composition.

Purity Assessment is typically achieved using reversed-phase HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer or acid modifier like formic acid to ensure good peak shape for the amine. Detection is usually performed with a UV detector, leveraging the chromophore of the phenyl group.

Enantiomeric Excess (ee) Determination is more complex due to the presence of two chiral centers in the molecule, which can exist as four possible stereoisomers (two pairs of enantiomers). Chiral HPLC is the method of choice for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for separating a wide range of chiral amines. The mobile phase is often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier like 2-propanol. The ratio of the peak areas for the different enantiomers allows for the precise calculation of the enantiomeric excess.

Analysis TypeColumnTypical Mobile PhaseDetectorPurpose
Purity AssessmentReversed-Phase C18Acetonitrile / Water (+ 0.1% Formic Acid)UV (e.g., at 254 nm)Quantify chemical impurities
Enantiomeric ExcessChiral Stationary Phase (e.g., Chiralpak® IA/IB/IC)Hexane / 2-PropanolUV or Circular Dichroism (CD)Separate and quantify all four stereoisomers

Crystallographic Studies of this compound and its Molecular Complexes

As of the current literature survey, no publicly available crystal structures for this compound or its molecular complexes have been reported.

X-ray crystallography is the most powerful method for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. If such data were available, it would provide precise information on bond lengths, bond angles, and torsional angles. This would definitively establish the relative stereochemistry between the C2 and C3 positions and reveal the specific conformation (puckering) of the five-membered pyrrolidine ring. Furthermore, crystallographic analysis of a complex with a chiral resolving agent could be used to determine the absolute stereochemistry of a single enantiomer. The study of protein-ligand complexes via X-ray crystallography is also a cornerstone of structure-based drug design, revealing detailed binding interactions.

Advanced Chiroptical Methods for Stereochemical Assignment

Advanced chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are vital for assigning the absolute configuration (R/S) of the chiral centers in this compound.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. westmont.edu While the intrinsic CD signal of a simple amine may be weak, a powerful strategy involves the formation of a complex between the chiral amine and an achiral, chromophoric host molecule. westmont.edu This interaction can induce a strong CD signal in the absorption region of the host's chromophore. The sign and characteristics of this induced circular dichroism (ICD) can often be correlated to the absolute stereochemistry of the guest amine. This method allows for the non-destructive determination of the absolute configuration and can also be used for the rapid determination of enantiomeric excess.

Computational Chemistry and in Silico Modeling of 1 Methyl 2 Phenylpyrrolidin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity predictions)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of molecules, providing a basis for predicting their reactivity and spectroscopic characteristics. youtube.comyoutube.comresearchgate.net

For 1-Methyl-2-phenylpyrrolidin-3-amine, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Theoretical calculations can also predict spectroscopic data, such as NMR chemical shifts. researchgate.netresearchgate.net By comparing computed values with experimental data, the accuracy of the computational model and the proposed molecular structure can be validated. researchgate.net Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), TZVP) can be employed to optimize the geometry and predict these properties. researchgate.net Studies on similar heterocyclic compounds show that the choice of functional and basis set can significantly influence the accuracy of the predicted values. researchgate.netacs.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effects of a solvent environment, providing more realistic predictions of molecular properties in solution. youtube.com

Table 1: Predicted Quantum Chemical Properties of Pyrrolidine (B122466) Derivatives This table is illustrative, based on typical findings for similar compounds.

Property Predicted Value/Information Significance
HOMO Energy - Indicates the ability to donate electrons.
LUMO Energy - Indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE) - Relates to chemical reactivity and stability. researchgate.net
Dipole Moment (µ) - Influences solubility and intermolecular interactions. nih.gov

| MESP (Molecular Electrostatic Potential) | - | Identifies sites for nucleophilic and electrophilic attack. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can reveal its conformational landscape, identifying the most stable arrangements of its atoms and the flexibility of its structure.

MD simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water to understand how interactions with the surrounding environment affect the molecule's conformation. nih.gov These simulations track the movements of each atom, governed by a force field (e.g., OPLS, AMBER), providing insights into intramolecular hydrogen bonding and the stability of the helix-like structures in functionalized polymers. nih.gov The results can show which conformations are preferred and how quickly the molecule can transition between them, which is critical for understanding its interaction with biological targets. nih.gov

Table 2: Conformational Parameters for Substituted Pyrrolidines This table presents typical parameters analyzed in conformational studies of pyrrolidine rings.

Parameter Description Relevance
Dihedral Angles Torsion angles defining the ring pucker and substituent orientation. researchgate.net Determines the 3D shape and steric profile.
Pseudorotation The pathway of interconversion between different ring conformations. acs.org Characterizes the flexibility of the pyrrolidine ring.
Conformational Energy The relative energy of different conformers. Identifies the most stable and populated molecular shapes. researchgate.net

| Solvent Effects | Impact of the solvent on conformational preference. | Crucial for predicting behavior in a biological (aqueous) environment. nih.gov |

Ligand-Protein Interaction Modeling (e.g., Molecular Docking with relevant enzymes or theoretical receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net This method is central to structure-based drug design and helps in understanding the potential biological activity of molecules like this compound. volkamerlab.org The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding energy. f1000research.com

The interaction between a ligand and a protein is governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. volkamerlab.orgnih.gov For this compound, the amine group can act as a hydrogen bond donor or acceptor, the phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the binding pocket, and the pyrrolidine ring provides a specific three-dimensional scaffold. nih.gov

Docking studies on related pyrrolidine derivatives have identified key interactions that contribute to binding affinity. For instance, in studies of pyrrolidine inhibitors of α-mannosidase, hydrogen bonds and hydrophobic π-π stacking contacts were found to be crucial for binding. nih.gov Similarly, docking of pyrrolidine derivatives into the active site of influenza neuraminidase highlighted the importance of interactions with residues like Trp178, Arg371, and Tyr406. nih.gov There are three primary models to describe these interactions: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The induced fit model, where the protein's binding site adjusts its shape to accommodate the ligand, is often observed. nih.govkhanacademy.org

Table 3: Potential Ligand-Protein Interactions for this compound This table is a hypothetical summary based on the functional groups of the molecule and common interactions seen in docking studies.

Functional Group Potential Interaction Type Interacting Amino Acid Residues (Examples)
Amine Group (-NH2) Hydrogen Bonding, Salt Bridge Aspartate, Glutamate, Serine
Phenyl Group Hydrophobic, π-π Stacking Phenylalanine, Tyrosine, Tryptophan, Leucine nih.gov
Pyrrolidine N-Methyl Hydrophobic/Van der Waals Alanine, Valine

| Pyrrolidine Ring | Van der Waals | Various nonpolar residues |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by calculating molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity or property. tandfonline.comnih.gov

For pyrrolidine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. nih.govnih.govtandfonline.com These models often use a combination of descriptors, including:

Electronic descriptors: such as partial atomic charges and dipole moment, derived from quantum chemical calculations.

Steric descriptors: related to the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule. nih.govresearchgate.net

For example, a QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the surface and aromatic rings are important for activity. nih.gov Another 3D-QSAR study on neuraminidase inhibitors indicated that electrostatic and hydrogen bond factors highly contribute to the inhibitory activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogs by identifying which structural features are most important for the desired effect. tandfonline.comscispace.com

In Silico Prediction of Metabolic Pathways and Enzyme Interactions for Amines

In silico tools can predict the metabolic fate of a drug candidate, which is a critical step in early-stage drug development. nih.gov For this compound, these tools can identify potential sites of metabolism (SoMs) and the resulting metabolites. researchgate.net The primary amine and the N-methyl group are likely sites for metabolic reactions.

Common metabolic transformations for amines include:

Oxidation: Primary amines can be oxidized by enzymes like monoamine oxidases (MAOs) or cytochrome P450s (CYPs). nih.govnih.gov

N-dealkylation: The N-methyl group can be removed by CYP enzymes.

Conjugation: The amine group can undergo phase II metabolism, such as glucuronidation or sulfation. nih.gov

Computational models for metabolism prediction can be rule-based, using known biotransformation rules, or machine learning-based, trained on large datasets of known metabolic reactions. nih.gov These models analyze the molecule's structure to predict which sites are most susceptible to enzymatic attack. For instance, enzymes often interact with specific functional groups, and the accessibility of these groups, influenced by the molecule's conformation, plays a key role. nih.gov The interaction between an enzyme and its substrate, like an amine, involves the formation of an enzyme-substrate complex, which can be stabilized by various interactions within the enzyme's active site. khanacademy.orgresearchgate.net Some enzymes, like D-amino acid oxidase, have been engineered to catalyze the oxidation of primary amines. mdpi.com

Table 4: Predicted Metabolic Pathways for this compound This table is illustrative and based on common metabolic reactions for amines and N-alkyl compounds.

Metabolic Reaction Potential Site Catalyzing Enzyme Family (Example) Resulting Product Type
Oxidative Deamination C3-Amine Monoamine Oxidase (MAO) Ketone
N-Demethylation N1-Methyl Cytochrome P450 (CYP) Secondary Amine
Aromatic Hydroxylation Phenyl Ring Cytochrome P450 (CYP) Phenolic Metabolite

| N-Glucuronidation | C3-Amine | UGTs | Glucuronide Conjugate |

Mechanistic Investigations of Biochemical Interactions in Vitro and Theoretical Focus

Enzyme Inhibition Mechanisms (e.g., Cytochrome P450 Inhibition Pathways by Amine-Containing Compounds)

The interaction of amine-containing compounds with metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily, is a critical area of study. While direct research on 1-Methyl-2-phenylpyrrolidin-3-amine is limited, the well-documented behavior of structurally related amine compounds provides a framework for understanding its potential enzymatic interactions. The presence of a tertiary amine within its pyrrolidine (B122466) ring structure suggests a potential for mechanism-based inhibition of CYP450 enzymes. nih.gov

Mechanism-based inhibition is characterized by its time- and concentration-dependent nature, requiring the catalytic action of the enzyme itself to generate a reactive metabolite. nih.gov This metabolite then inactivates the enzyme, often irreversibly, by forming a stable complex or a covalent bond. ebmconsult.comnih.gov This mode of inhibition is of significant clinical concern as the enzyme's function can only be restored through new protein synthesis. nih.govebmconsult.com

Time-dependent inhibition (TDI) signifies that the extent of enzyme inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor, prior to the addition of the substrate. nih.gov This process is a hallmark of mechanism-based inhibitors (MBIs), also known as suicide inhibitors, which are substrates that are converted into reactive species by the target enzyme. nih.govmdpi.com

The process typically follows these key criteria:

The inactivation is time-dependent. nih.gov

It is concentration-dependent. nih.gov

It requires the presence of cofactors like NADPH for CYP450 enzymes, indicating a need for metabolic activation. nih.gov

The inactivation persists even after the removal of the unbound inhibitor, for instance, through dialysis or ultrafiltration. youtube.com

The kinetic parameters that define this interaction are KI (the concentration of the inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation). nih.govnih.gov These values are crucial for predicting the potential for drug-drug interactions. For example, nortriptyline, a secondary amine TCA, demonstrates TDI of recombinant CYP2C19 and CYP3A4 with defined KI and kinact values. nih.gov

Table 1: Examples of Kinetic Constants for Time-Dependent Inhibition of CYP Enzymes by Amine-Containing Drugs This table presents data for illustrative compounds to demonstrate the concept of time-dependent inhibition kinetics. Data for this compound is not available.

CompoundCYP IsoformKI (µM)kinact (min-1)Reference
NortriptylineCYP2C19 (recombinant)40.19 nih.gov
NortriptylineCYP3A4 (recombinant)700.06 nih.gov
VerapamilCYP3A4/5Known mechanism-based inhibitor nih.gov
DiltiazemCYP3A4/5Known mechanism-based inhibitor nih.gov

The amine functional group is a common structural moiety in many mechanism-based CYP450 inhibitors. nih.govnih.gov Tertiary amines, such as the one present in this compound, are particularly implicated in this process. The general pathway involves enzymatic oxidation of the amine. nih.gov

For tertiary amines, the process can involve several oxidative steps. nih.gov The initial step is often N-dealkylation or oxidation at the carbon alpha to the nitrogen. A common pathway leads to the formation of a nitrosoalkane metabolite. nih.gov This nitroso intermediate can then coordinate with the ferrous iron of the CYP450 heme prosthetic group, forming a stable, quasi-irreversible metabolic-intermediate complex (MIC). nih.gov This complex effectively sequesters the enzyme in an inactive state, preventing it from participating in further catalytic cycles. nih.govmdpi.com Secondary amines can also form these complexes, often more readily as they may require fewer oxidative steps. nih.gov

Receptor Binding Mechanism Studies (Theoretical and in vitro aspects)

While comprehensive receptor binding profiles for this compound are not extensively detailed in the literature, studies on analogous phenylpyrrolidine structures provide insights into potential molecular targets. The mechanism of action for such compounds typically involves direct interaction with the binding sites of receptors or transporters.

Theoretical and in vitro studies on similar compounds suggest possible interactions with neurotransmitter systems. For example, some phenylpyrrolidine derivatives are known to interact with the dopamine (B1211576) transporter, modulating dopamine levels. Furthermore, sigma receptors, which are involved in various neurological processes, have also been identified as potential targets for this class of compounds.

A study on the related compound 1-methyl-3-phenylpyrrolidine (B2500617) demonstrated that it acts as a substrate for monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of monoamine neurotransmitters. nih.gov Although MAO-B is an enzyme, its interaction with substrates shares principles with receptor-ligand binding, involving recognition and binding to an active site. The study determined Michaelis-Menten constants for this interaction, with a Km of 234 µM and a Vmax of 8.37 nmol/(min·mg protein) for the pyrrolidinyl analogue. nih.gov This indicates that the specific arrangement of the methyl, phenyl, and pyrrolidine groups facilitates recognition and processing by the enzyme's active site.

The binding mechanism at a molecular level involves the ligand fitting into a specific pocket on the receptor protein. This interaction is governed by a combination of forces, including hydrophobic interactions (from the phenyl group), hydrogen bonding (potentially involving the amine), and van der Waals forces. Computational modeling can be employed to predict these interactions, docking the ligand into the known or homology-modeled structure of a receptor to estimate binding affinity and identify key amino acid residues involved in the interaction.

Interactions with Biocatalysts (e.g., Amine Transaminases)

Amine transaminases (ATAs), or ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. frontiersin.org These biocatalysts are of significant industrial interest for the synthesis of chiral amines. frontiersin.orgdntb.gov.ua The interaction of a compound like this compound with ATAs would depend on the enzyme's ability to recognize it as either an amino donor or an acceptor.

The catalytic mechanism of ATAs is a well-described ping-pong bi-bi reaction. frontiersin.org It involves two half-reactions:

The amino donor binds to the enzyme-PLP complex, forming an external aldimine. Tautomerization and hydrolysis release a ketone product and leave the enzyme in its pyridoxamine (B1203002) 5'-phosphate (PMP) form.

The ketone substrate (amino acceptor) binds to the enzyme-PMP complex. The reverse series of steps occurs, transferring the amino group to the substrate to form a new chiral amine and regenerating the enzyme-PLP complex. frontiersin.org

The substrate scope and stereoselectivity of ATAs are defining features. These enzymes are often highly stereoselective, producing either the (R)- or (S)-enantiomer of a chiral amine with high purity. dntb.gov.ua Their substrate specificity, however, can be a limitation. Many naturally occurring ATAs are not efficient at converting bulky substrates, such as those with large phenyl rings or complex cyclic structures. dntb.gov.uarsc.org

The acceptance of a substrate is largely determined by the architecture of the enzyme's active site, which is often described as having a "two-pocket" model. rsc.org These pockets accommodate the different substituents around the carbonyl or amine group. For a compound like this compound, the bulky phenyl group and the cyclic pyrrolidine ring would need to fit within these pockets for the enzyme to be active. While some ATAs have been shown to accept cyclic amines, the specific substitution pattern is critical. rsc.orgmdpi.com Research has shown that even within the same class, ATAs from different microbial sources can have vastly different specificities for bulky ketones and amines. nih.gov

Table 2: General Substrate Classes for Amine Transaminases This table provides a general overview of substrates accepted by ATAs. Specificity for this compound would require experimental verification.

Substrate ClassDescriptionExamplesReference
Amino DonorsProvide the amine group for the reaction.Isopropylamine, Alanine, Benzylamine, (S)-α-methylbenzylamine frontiersin.orgnih.gov
Amino Acceptors (Ketones)Accept the amine group to become chiral amines.Acetophenone, Prochiral ketones, Indolylketones dntb.gov.uarsc.org
Bulky SubstratesOften require engineered enzymes for efficient conversion.Pro-sitagliptin ketone, Ketones with large aryl groups dntb.gov.uanih.gov
Cyclic Amines/KetonesAccepted by some ATAs, often with specific structural requirements.Cyclic aliphatic primary amines, Tetrahydro-1-naphthylamine rsc.orgmdpi.comnih.gov

To overcome the limitations of natural ATAs, protein engineering is widely used to tailor their properties. frontiersin.orgdntb.gov.ua This involves rational design, directed evolution, or a combination of both to improve stability and expand substrate scope. frontiersin.org

Active Site Modeling: Understanding the three-dimensional structure of the enzyme's active site is fundamental to this process. nih.gov X-ray crystallography and computational modeling are used to visualize how a substrate, such as this compound, would dock into the active site. nih.govnih.gov These models help identify key amino acid residues that may cause steric hindrance or unfavorable electronic interactions, preventing the substrate from binding productively. rsc.orgnih.gov

Enzyme Engineering: Once key residues are identified, site-directed mutagenesis can be used to replace them with smaller or different amino acids. This can enlarge the binding pockets to accommodate bulky substrates. rsc.org For example, studies have successfully engineered ATAs by mutating residues in both the small and large binding pockets to accept substrates with bulky phenyl rings. rsc.org A notable success in this area was the engineering of an (R)-selective ATA for the synthesis of sitagliptin, where mutations altered the conformation of a loop near the active site, drastically modifying its shape and volume to fit the large pro-sitagliptin ketone. nih.gov Such strategies could theoretically be applied to engineer an ATA to specifically accept this compound as a substrate.

Investigation of Metabolic Transformations in in vitro Systems (e.g., N-dealkylation, N-hydroxylation)

The chemical structure of this compound features several sites susceptible to metabolic modification, primarily through N-dealkylation and hydroxylation reactions. These transformations are common for compounds containing N-alkylated amine functionalities and aromatic rings.

N-dealkylation is a well-established metabolic pathway for tertiary and secondary amines, catalyzed by CYP enzymes. nih.gov This process involves the enzymatic hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves, resulting in the removal of the alkyl group. For this compound, the N-methyl group is a prime target for this reaction. The N-demethylation would yield the corresponding secondary amine, 2-phenylpyrrolidin-3-amine, and formaldehyde. Studies on N,N-dialkylamides have shown that N-dealkylation is a significant metabolic route in liver microsomes. nih.gov Furthermore, research on N-alkyl-N-methylamides has indicated that demethylation is often kinetically favored over the removal of larger alkyl groups. nih.gov

N-hydroxylation is another potential metabolic pathway, although it is generally more associated with primary and secondary amines. mdpi.com Theoretical studies have explored the mechanisms of N-hydroxylation by cytochrome P450, suggesting it is a plausible transformation for various amine-containing compounds. mdpi.com

Ring Hydroxylation of the phenyl group is a common metabolic transformation for many xenobiotics. This reaction, also mediated by CYP enzymes, can lead to the formation of various hydroxylated metabolites. The position of hydroxylation on the aromatic ring is influenced by the directing effects of the substituents.

Pyrrolidine Ring Oxidation represents another plausible metabolic route. For instance, the metabolism of methylenedioxypyrovalerone (MDPV), which also contains a pyrrolidine moiety, involves the oxidation of the pyrrolidine ring to form a lactam. wikipedia.org This is followed by the subsequent opening of the ring to produce a carboxylic acid. wikipedia.org A similar cascade of reactions could be anticipated for this compound, leading to the formation of a lactam derivative at a position alpha to the nitrogen atom.

The following table summarizes the potential primary metabolic transformations of this compound in in vitro systems, such as human liver microsomes (HLMs), based on the metabolism of analogous compounds.

Metabolic Pathway Potential Metabolite Enzymatic System Supporting Evidence from Analogous Compounds
N-Dealkylation2-phenylpyrrolidin-3-amineCytochrome P450 (CYP)Common pathway for N-methylated compounds; kinetically favored. nih.gov
Phenyl Ring Hydroxylation1-Methyl-2-(hydroxyphenyl)pyrrolidin-3-amineCytochrome P450 (CYP)Common metabolic route for aromatic compounds.
Pyrrolidine Ring Oxidation1-Methyl-5-oxo-2-phenylpyrrolidin-3-amine (Lactam formation)Cytochrome P450 (CYP)Observed in the metabolism of other pyrrolidine-containing compounds like MDPV. wikipedia.org
N-Hydroxylation1-Hydroxy-1-methyl-2-phenylpyrrolidin-3-amineCytochrome P450 (CYP)A possible but generally less favored pathway for tertiary amines compared to N-dealkylation. mdpi.com

It is important to note that these proposed metabolic pathways are predictive and based on the established metabolic patterns of similar chemical structures. Definitive identification and characterization of the metabolites of this compound would require dedicated in vitro metabolism studies using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to analyze the incubations of the parent compound with liver microsomes or other relevant enzyme systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-2-phenylpyrrolidin-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation of pyrrolidine precursors and subsequent functionalization. For example, palladium or copper catalysts (e.g., CuBr) are used in coupling reactions under inert atmospheres, with solvents like DMF or toluene . Temperature control (e.g., 35°C for 48 hours) and pH adjustments are critical for minimizing side products. Reaction progress is monitored via TLC or HPLC, with purification using column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the amine and aromatic proton environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For example, HRMS-ESI might show a peak at m/z 215 [M+H]⁺, consistent with the molecular formula . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by detecting impurities at retention times distinct from the target compound .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Initial screening includes receptor binding assays (e.g., dopamine or serotonin receptors due to structural analogs in ) using radioligand displacement. For example, competitive binding studies with [³H]-spiperone can quantify affinity (Ki values). Cytotoxicity assays (e.g., MTT on HEK-293 cells) are performed to establish safe concentration ranges .

Advanced Research Questions

Q. How can synthetic yield be improved while maintaining stereochemical integrity?

  • Methodological Answer : Optimize catalytic systems (e.g., chiral ligands with Pd/Cu to control stereochemistry) and solvent polarity. For instance, replacing DMF with acetonitrile in coupling reactions may enhance enantiomeric excess (ee) by reducing racemization . Microwave-assisted synthesis can shorten reaction times (e.g., from 48 hours to 6 hours) while preserving yield .

Q. How to resolve contradictions in receptor binding data across studies?

  • Methodological Answer : Discrepancies in Ki values may arise from assay conditions (e.g., buffer pH, temperature). Validate results using orthogonal methods:

  • Compare radioligand binding (e.g., [³H]-SCH23390 for dopamine D1 receptors) with functional assays (cAMP accumulation).
  • Perform molecular dynamics simulations to assess ligand-receptor docking stability under varying conditions .

Q. What strategies mitigate toxicity while enhancing target selectivity?

  • Methodological Answer :

  • Structural Modifications : Introduce fluorine atoms at the phenyl ring (meta/para positions) to improve metabolic stability and reduce off-target interactions .
  • Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups to enhance bioavailability and reduce acute toxicity .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the phenyl ring (e.g., -OCH₃, -F) and pyrrolidine methyl groups. Synthesize analogs like 1-Cyclopropyl-2-phenylpyrrolidin-3-amine to assess steric effects .
  • Data Collection : Measure binding affinity (IC₅₀), logP (lipophilicity), and metabolic stability (CYP450 assays). Use Principal Component Analysis (PCA) to correlate structural features with activity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : SwissADME or ADMETLab2.0 estimate bioavailability, blood-brain barrier permeability, and CYP inhibition. For example, logP values >3 suggest CNS penetration .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like monoamine transporters, identifying key residues (e.g., Asp98 in SERT for hydrogen bonding) .

Safety & Handling

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
  • In case of skin exposure, wash with soap/water immediately; for eye contact, rinse for 15 minutes and seek medical attention .
  • Store under inert gas (Ar/N₂) at 2–8°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.